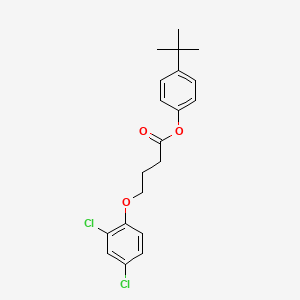

3,4-dichloro-N-(2,3-dimethylphenyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dichloro-N-(2,3-dimethylphenyl)benzenesulfonamide is a chemical compound. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound is related to sulfonamide drugs, which were the first chemotherapeutic agents used for curing and preventing bacterial infection in human beings .

Scientific Research Applications

Anticancer Properties

3,4-dichloro-N-(2,3-dimethylphenyl)benzenesulfonamide: exhibits promising anticancer effects. Researchers have investigated its impact on various cancer cell lines, including cervical HeLa cells and acute leukemia. The compound’s mechanism of action involves inhibiting specific cellular pathways, making it a potential candidate for cancer therapy .

Antimicrobial Activity

Studies have explored the compound’s antimicrobial properties. It shows activity against bacteria, fungi, and parasites. Researchers have investigated its potential as an antimicrobial agent in the context of infectious diseases .

Anti-Inflammatory and Analgesic Effects

The compound displays anti-inflammatory and analgesic activities. Its ability to modulate inflammatory pathways makes it relevant for conditions involving inflammation and pain .

Antihypertensive Potential

Researchers have examined the compound’s impact on blood pressure regulation. Its calcium channel antagonistic properties suggest a role in managing hypertension .

Diuretic Properties

3,4-dichloro-N-(2,3-dimethylphenyl)benzenesulfonamide: has diuretic effects, which could be relevant for conditions related to fluid balance and kidney function .

ADME-Tox Properties

Novel synthetic methodologies have been explored to enhance the compound’s druglikeness and pharmacokinetic properties (ADME-Tox). These efforts aim to optimize its absorption, distribution, metabolism, excretion, and toxicity profiles .

properties

IUPAC Name |

3,4-dichloro-N-(2,3-dimethylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2NO2S/c1-9-4-3-5-14(10(9)2)17-20(18,19)11-6-7-12(15)13(16)8-11/h3-8,17H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHUSZUDYRREQEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dichloro-N-(2,3-dimethylphenyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1,3-thiazol-4-yl)ethyl]-2-pyridinamine](/img/structure/B4923255.png)

![5-(4-ethoxyphenyl)-3-[(5-iodo-2-furyl)methylene]-2(3H)-furanone](/img/structure/B4923258.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4923283.png)

![1-[(5-bromo-2-thienyl)carbonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B4923287.png)

![1-(4-tert-butylphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B4923299.png)

![4-{[2-(methylthio)-5-pyrimidinyl]carbonyl}morpholine](/img/structure/B4923314.png)

![diethyl [4-(1-pyrrolidinyl)-2-butyn-1-yl]malonate](/img/structure/B4923344.png)

![(2E)-N-{[7-(1-benzofuran-2-ylcarbonyl)-3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl]methyl}-3-phenylacrylamide](/img/structure/B4923349.png)

![N-[1-(benzyloxy)-2,2,2-trichloroethyl]-3,4-dimethoxybenzamide](/img/structure/B4923350.png)